molecular formula C15H14F3N3O B2668168 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine CAS No. 2380143-69-9

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine

Cat. No. B2668168
CAS RN: 2380143-69-9
M. Wt: 309.292
InChI Key: GBLSGFOAQLFIES-UHFFFAOYSA-N
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Description

The compound “2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an azetidine ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring is often involved in electrophilic substitution reactions, while the azetidine ring can participate in ring-opening reactions. The trifluoromethyl group is generally considered stable and unreactive .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures exhibit a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its synthesis. Given the broad biological activity of similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-4-1-5-14(20-13)21-8-11(9-21)10-22-12-3-2-6-19-7-12/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLSGFOAQLFIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC(=N2)C(F)(F)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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